molecular formula C14H14BF3KN B3218451 Potassium 3-((4-methylphenylamino)methyl)phenyltrifluoroborate CAS No. 1190095-02-3

Potassium 3-((4-methylphenylamino)methyl)phenyltrifluoroborate

Cat. No.: B3218451
CAS No.: 1190095-02-3
M. Wt: 303.17 g/mol
InChI Key: MJSBKXFPEQQWNY-UHFFFAOYSA-N
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Description

Potassium 3-((4-methylphenylamino)methyl)phenyltrifluoroborate is a chemical compound with the molecular formula C14H14BF3KN

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium 3-((4-methylphenylamino)methyl)phenyltrifluoroborate typically involves the reaction of 4-methylphenylamine with a suitable trifluoroboronic acid derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a base such as potassium carbonate is common to facilitate the formation of the potassium salt.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. The process is optimized to maximize yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Potassium 3-((4-methylphenylamino)methyl)phenyltrifluoroborate can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding phenyltrifluoroborate derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced phenylamine derivatives.

  • Substitution: Substitution reactions at the phenyl ring can introduce various functional groups, expanding the compound's utility.

Common Reagents and Conditions:

  • Oxidation reactions often use oxidizing agents such as hydrogen peroxide or chromium-based reagents.

  • Reduction reactions may employ reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution reactions typically use electrophilic reagents and may require catalysts to proceed efficiently.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, Potassium 3-((4-methylphenylamino)methyl)phenyltrifluoroborate is used as a reagent in organic synthesis, particularly in cross-coupling reactions. Its unique structure allows for the formation of complex molecules with high precision.

Biology: In biological research, this compound is utilized in the study of enzyme mechanisms and as a tool for probing biological systems. Its ability to interact with specific molecular targets makes it valuable in understanding biological processes.

Medicine: In the medical field, this compound is explored for its potential therapeutic applications. Its derivatives are being investigated for their efficacy in treating various diseases, including cancer and inflammatory conditions.

Industry: In industry, this compound is used in the development of advanced materials and as a catalyst in chemical processes. Its unique properties make it suitable for applications in material science and industrial chemistry.

Mechanism of Action

The mechanism by which Potassium 3-((4-methylphenylamino)methyl)phenyltrifluoroborate exerts its effects involves its interaction with specific molecular targets. The phenyltrifluoroborate moiety can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Potassium trifluoroborate

  • Sodium phenyltrifluoroborate

  • Lithium phenyltrifluoroborate

Uniqueness: Potassium 3-((4-methylphenylamino)methyl)phenyltrifluoroborate stands out due to its specific structural features, which confer unique reactivity and binding properties compared to other phenyltrifluoroborate derivatives. Its methylated phenylamine group enhances its stability and reactivity, making it a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name

potassium;trifluoro-[3-[(4-methylanilino)methyl]phenyl]boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BF3N.K/c1-11-5-7-14(8-6-11)19-10-12-3-2-4-13(9-12)15(16,17)18;/h2-9,19H,10H2,1H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSBKXFPEQQWNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC=C1)CNC2=CC=C(C=C2)C)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BF3KN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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